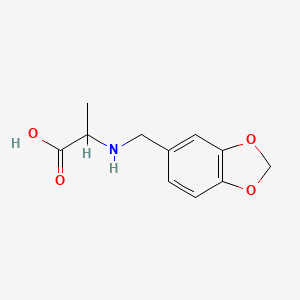![molecular formula C18H14N4O6 B14751906 4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline) is an organic compound with the molecular formula C18H14N4O6. It is known for its applications in various fields, including the synthesis of polymers and as an intermediate in the production of dyes and optical materials .
Preparation Methods
The synthesis of 4,4’-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline) typically involves the reaction of 1,4-dihydroxybenzene with 2-nitroaniline under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
4,4’-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert the nitro groups to amino groups, forming diamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, optical materials, and as a monomer in polymer synthesis
Mechanism of Action
The mechanism of action of 4,4’-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline) involves its interaction with molecular targets through its nitro and amino groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
4,4’-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline) can be compared with similar compounds such as:
4,4’-[1,4-Phenylenebis(oxy)]bis(3-trifluoromethylaniline): This compound has similar structural features but includes trifluoromethyl groups instead of nitro groups.
4,4’-[1,3-Phenylenebis(oxy)]bis(aniline): This compound has a similar backbone but different substitution patterns on the phenyl rings.
The uniqueness of 4,4’-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline) lies in its specific functional groups, which impart distinct chemical and physical properties, making it suitable for specialized applications .
Properties
Molecular Formula |
C18H14N4O6 |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
4-[4-(4-amino-3-nitrophenoxy)phenoxy]-2-nitroaniline |
InChI |
InChI=1S/C18H14N4O6/c19-15-7-5-13(9-17(15)21(23)24)27-11-1-2-12(4-3-11)28-14-6-8-16(20)18(10-14)22(25)26/h1-10H,19-20H2 |
InChI Key |
PBRWAQLRJROVMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)[N+](=O)[O-])OC3=CC(=C(C=C3)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
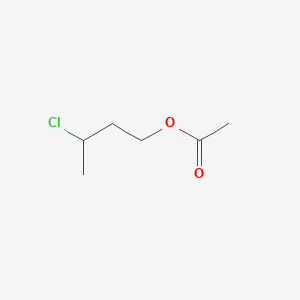
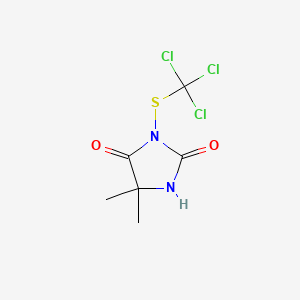

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
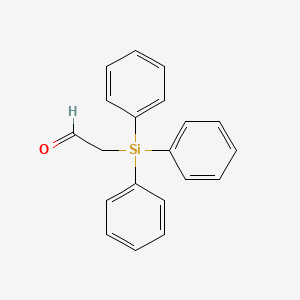
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)
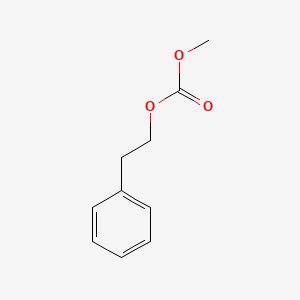
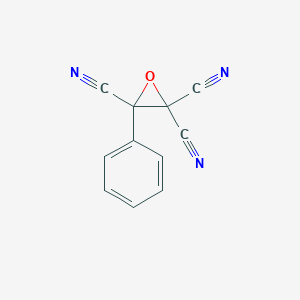
![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)
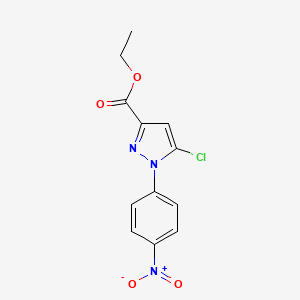
![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)

